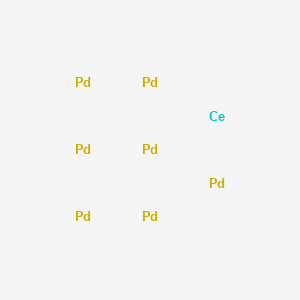
Cerium--palladium (1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–palladium (1/7) is a compound consisting of cerium and palladium in a 1:7 ratio Cerium is a rare earth metal, while palladium is a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/7) can be synthesized through various methods, including aqueous co-precipitation and template methods. In the aqueous co-precipitation method, cerium and palladium salts are dissolved in water, followed by the addition of a precipitating agent to form a solid precipitate. This precipitate is then calcined to obtain the desired compound . The template method involves coating a precursor on a template surface, followed by calcination or wet chemical etching to remove the template .
Industrial Production Methods: Industrial production of cerium–palladium (1/7) typically involves large-scale aqueous co-precipitation, where cerium and palladium salts are mixed in water, precipitated, and then calcined to form the final product. This method is favored for its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cerium–palladium (1/7) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions where cerium changes its oxidation state from +3 to +4, and palladium can undergo reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/7) include oxygen, hydrogen, and carbon monoxide. These reactions often occur under specific conditions such as elevated temperatures and controlled atmospheres .
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation reactions may produce cerium dioxide and palladium oxide, while reduction reactions may yield metallic palladium and cerium hydroxide .
Scientific Research Applications
Cerium–palladium (1/7) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium oxide nanoparticles, which can be derived from cerium–palladium compounds, are studied for their antioxidant properties and potential use in drug delivery and cancer therapy . In industry, cerium–palladium (1/7) is used in automotive catalysts to reduce emissions and improve fuel efficiency .
Mechanism of Action
The mechanism of action of cerium–palladium (1/7) involves the interaction of cerium and palladium at the molecular level. Cerium can exist in multiple oxidation states, allowing it to participate in redox reactions. Palladium, on the other hand, acts as a catalyst by providing active sites for chemical reactions. The combination of these two elements enhances the overall catalytic activity and stability of the compound .
Comparison with Similar Compounds
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium–platinum (1/7)
Comparison: Cerium–palladium (1/7) is unique due to its specific ratio of cerium to palladium, which provides a balance of redox activity and catalytic properties. Compared to cerium oxide, cerium–palladium (1/7) offers enhanced catalytic performance due to the presence of palladium. Similarly, it differs from palladium oxide by incorporating cerium, which adds redox flexibility. Cerium–platinum (1/7) is another similar compound, but palladium is often preferred over platinum due to its lower cost and comparable catalytic properties .
Properties
CAS No. |
80261-98-9 |
|---|---|
Molecular Formula |
CePd7 |
Molecular Weight |
885.1 g/mol |
IUPAC Name |
cerium;palladium |
InChI |
InChI=1S/Ce.7Pd |
InChI Key |
MGCPUTKJNPYOFB-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















